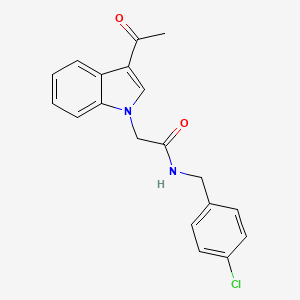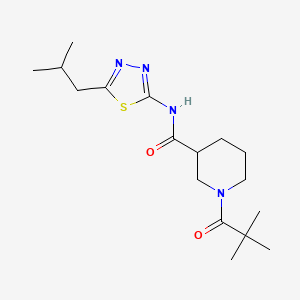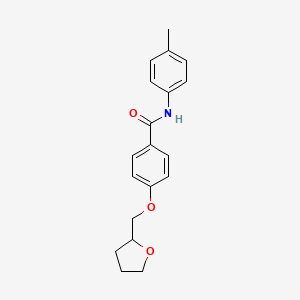![molecular formula C23H28N4O3 B4510228 4-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanoyl}-2-phenylmorpholine](/img/structure/B4510228.png)
4-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanoyl}-2-phenylmorpholine
Vue d'ensemble
Description
The chemical compound “4-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanoyl}-2-phenylmorpholine” belongs to a class of nitrogenous organic compounds known for their complex synthesis, structure, and significant chemical reactivity. Its study encompasses understanding its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
Although specific synthesis details for this compound are not directly available, related compounds have been synthesized through cycloaddition reactions, reductive openings of lactone-bridged adducts, and modifications to accommodate pharmacophoric groups in a stereocontrolled fashion (Wu et al., 2000). Such methods likely offer insights into the synthesis strategies that could be applied to our compound of interest.
Molecular Structure Analysis
Molecular and crystal structure analyses, typically conducted via X-ray diffraction, provide insights into the compound's conformation, molecular packing, and the role of intramolecular and intermolecular hydrogen bonds (Kuleshova & Khrustalev, 2000). These studies help understand the compound's three-dimensional shape and how it interacts within a crystal lattice, influencing its reactivity and physical properties.
Chemical Reactions and Properties
Chemical reactions involving “4-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanoyl}-2-phenylmorpholine” would likely focus on its functional groups. For example, piperazine derivatives exhibit reactions pertinent to their amine groups, which could involve substitutions, ring expansions, or interactions with electrophiles. Analogs have shown diverse reactivity, providing a basis for anticipating the reactivity of our compound of interest (Flouzat et al., 1993).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystalline structure significantly depend on the compound's molecular structure. For instance, the presence of intramolecular hydrogen bonds can influence melting points and solubility in various solvents. Analyzing related compounds offers insight into how molecular features affect these physical properties (Ban et al., 2023).
Chemical Properties Analysis
The chemical properties of “4-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanoyl}-2-phenylmorpholine” would include its reactivity, stability under various conditions, and interactions with other chemical entities. Analytical techniques such as HPLC and TLC have been used to determine purity, identify decomposition products, and study the degradation mechanism of similar compounds, shedding light on their chemical stability and reactivity (Muszalska et al., 2005).
Propriétés
IUPAC Name |
1-(2-phenylmorpholin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)butane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c28-22(26-14-12-25(13-15-26)21-8-4-5-11-24-21)9-10-23(29)27-16-17-30-20(18-27)19-6-2-1-3-7-19/h1-8,11,20H,9-10,12-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGNZABPTBKASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC(=O)N3CCOC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-benzyl-1-piperazinyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4510145.png)
![8,10-dimethyl-2-propyl-4-(1-pyrrolidinyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B4510153.png)
![1-(3-methoxyphenyl)-4-{[4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}piperazine](/img/structure/B4510157.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B4510172.png)

![6-chloro-7-methyl-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B4510187.png)
![4-[methyl(phenylsulfonyl)amino]-N-[2-(1-methyl-4-piperidinyl)ethyl]benzamide](/img/structure/B4510194.png)
![N-cycloheptyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4510202.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B4510204.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-pentenamide](/img/structure/B4510213.png)
![4-[4-(4-chlorophenyl)-1-piperazinyl]tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B4510215.png)

![N-(2-phenylethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-3-piperidinecarboxamide](/img/structure/B4510242.png)
